molecular formula C14H9N3O3 B8069613 2-(2-nitrophenyl)-1H-quinazolin-4-one

2-(2-nitrophenyl)-1H-quinazolin-4-one

Cat. No.: B8069613
M. Wt: 267.24 g/mol
InChI Key: XRUALMVDXOBYSP-UHFFFAOYSA-N
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Description

The compound identified as “2-(2-nitrophenyl)-1H-quinazolin-4-one” is a chemical entity with specific properties and applications. It is important to understand its structure, synthesis, reactions, and applications to fully appreciate its significance in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(2-nitrophenyl)-1H-quinazolin-4-one involves specific synthetic routes and reaction conditions. One method includes subjecting triglyceride or condensation polymer containing matter to mechanical processing in the presence of a nucleophile . This process ensures the formation of the desired compound with high efficiency.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The methods may include continuous flow processes, batch reactors, and other industrial-scale equipment to facilitate the production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-nitrophenyl)-1H-quinazolin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: Substitution reactions involve replacing one functional group with another, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products have distinct properties and applications based on their chemical structure.

Scientific Research Applications

2-(2-nitrophenyl)-1H-quinazolin-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential and as a precursor for drug development.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism by which 2-(2-nitrophenyl)-1H-quinazolin-4-one exerts its effects involves specific molecular targets and pathways. The compound interacts with various enzymes and receptors, leading to changes in cellular processes. These interactions are crucial for its biological activity and therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2-nitrophenyl)-1H-quinazolin-4-one include other derivatives with comparable structures and properties. These compounds may share similar synthetic routes, reaction conditions, and applications.

Uniqueness

This compound is unique due to its specific chemical structure and the distinct reactions it undergoes. Its applications in various fields, including chemistry, biology, medicine, and industry, highlight its versatility and importance.

Properties

IUPAC Name

2-(2-nitrophenyl)-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O3/c18-14-9-5-1-3-7-11(9)15-13(16-14)10-6-2-4-8-12(10)17(19)20/h1-8H,(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUALMVDXOBYSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C3=CC=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C3=CC=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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